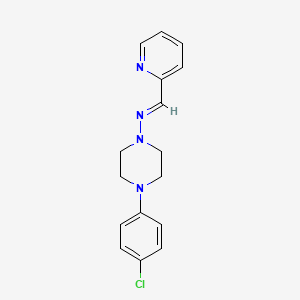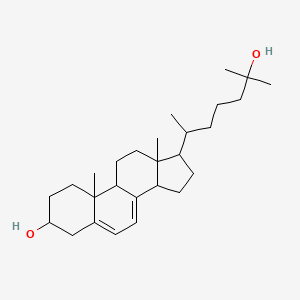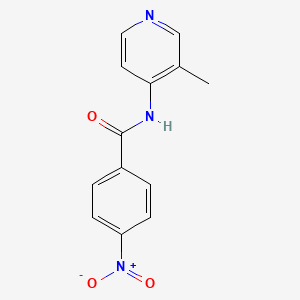
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloro-phenyl group and a pyridin-2-ylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-chloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-chloro-phenyl)-piperazine.
Condensation Reaction: The 4-(4-chloro-phenyl)-piperazine is then reacted with pyridine-2-carbaldehyde under basic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridin-2-ylmethylene group, converting it to a pyridin-2-ylmethyl group.
Substitution: The chloro-phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Pyridin-2-ylmethyl derivatives.
Substitution: Halogenated derivatives of the chloro-phenyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Antimicrobial Activity: Studies have shown its potential antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to central nervous system receptors, potentially modulating their activity. The chloro-phenyl and pyridin-2-ylmethylene groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds:
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,6-dichloro-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(1H-indol-3-ylmethylene)-amine
Uniqueness:
- Structural Features: The presence of the pyridin-2-ylmethylene group distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H17ClN4 |
|---|---|
Peso molecular |
300.78 g/mol |
Nombre IUPAC |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13+ |
Clave InChI |
XEILQAYUBZKHKX-CPNJWEJPSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)


![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)


![(4-Methylphenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B12001213.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)


![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)

